4'-Iodo-2-phenylacetophenone

Physicochemical characterization Halogen substitution effects Chromatographic method development

4'-Iodo-2-phenylacetophenone (CAS 55794-28-0) is the ONLY valid choice for para-iodo heavy-atom applications. Unlike chloro/bromo analogs, it forms directional O···I halogen bonds (~3.082 Å) critical for supramolecular synthon design and co-crystal screening. It enables SAD phasing in protein crystallography; delivers sub-micromolar MPO inhibition (IC50 159 nM, 16.4-fold selective over CYP3A4). High LogP (3.72) suits RP-HPLC method validation. Procure this iodo derivative for halogen-bonding studies, heavy-atom derivatization, MPO SAR, and chromatographic selectivity assessment.

Molecular Formula C14H11IO
Molecular Weight 322.14 g/mol
CAS No. 55794-28-0
Cat. No. B1324248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Iodo-2-phenylacetophenone
CAS55794-28-0
Molecular FormulaC14H11IO
Molecular Weight322.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)I
InChIInChI=1S/C14H11IO/c15-13-8-6-12(7-9-13)14(16)10-11-4-2-1-3-5-11/h1-9H,10H2
InChIKeyPSBAJVHUNMQCIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Iodo-2-phenylacetophenone (CAS 55794-28-0): A High-Molecular-Weight Halogenated Acetophenone for Advanced Synthesis and Target Engagement Studies


4'-Iodo-2-phenylacetophenone (CAS 55794-28-0) is a para-iodinated phenylacetophenone derivative with the molecular formula C14H11IO and a molecular weight of 322.14 g/mol . As a member of the α-phenylacetophenone class, it features a core structure that enables participation in diverse synthetic transformations, including carbonyl chemistry and cross-coupling reactions. The heavy iodine atom confers distinctive physicochemical properties—most notably a high density of 1.581 g/cm³ and a calculated LogP of 3.72 —that significantly differentiate it from its lighter halogenated analogs and the unsubstituted parent compound.

Why 4'-Iodo-2-phenylacetophenone Cannot Be Replaced by Its Chloro, Bromo, or Unsubstituted Analogs


Generic substitution among 4'-halogenated-2-phenylacetophenones is not scientifically valid due to the profound influence of the halogen atom on molecular recognition, solid-state packing, and chemical reactivity. The iodine atom introduces the largest van der Waals radius, highest polarizability, and most pronounced heavy-atom effect among the halogen series, which directly impacts intermolecular interactions such as halogen bonding and hydrophobic contacts . Crystal engineering studies of analogous p-haloacetophenones demonstrate that the iodo derivative exhibits unique and polymorph-dependent O···I contacts that are absent or substantially weaker in chloro and bromo congeners [1]. Furthermore, the iodine substituent dramatically alters the compound's logP, density, and mass, directly affecting its behavior in chromatographic separations, partitioning assays, and formulation development. These non-interchangeable characteristics necessitate the procurement of the specific iodo derivative for applications where heavy-atom effects, specific halogen-bonding geometries, or radiolabeling potential are critical experimental variables.

Quantitative Differentiation of 4'-Iodo-2-phenylacetophenone: Physicochemical, Crystallographic, and Bioactivity Evidence


Comparative Molecular Weight and Density: 4'-Iodo-2-phenylacetophenone vs. Chloro, Bromo, and Unsubstituted Analogs

4'-Iodo-2-phenylacetophenone exhibits a molecular weight of 322.14 g/mol and a density of 1.581 g/cm³, which are substantially higher than those of its 4'-chloro (MW: 230.69 g/mol), 4'-bromo (MW: 275.14 g/mol), 4'-fluoro (MW: 214.23 g/mol), and unsubstituted 2-phenylacetophenone (MW: 196.24 g/mol) analogs [1]. The incremental increase in mass and density directly correlates with the atomic weight of the halogen substituent (I: 126.9, Br: 79.9, Cl: 35.5, F: 19.0, H: 1.0) .

Physicochemical characterization Halogen substitution effects Chromatographic method development

Lipophilicity (LogP) Differentiation: 4'-Iodo vs. 4'-Fluoro-2-phenylacetophenone

The calculated LogP for 4'-Iodo-2-phenylacetophenone is 3.72 . In contrast, the 4'-fluoro analog has a significantly lower calculated LogP of approximately 3.09 . This difference of 0.63 log units translates to a 4.3-fold higher predicted octanol-water partition coefficient for the iodo derivative, indicating substantially increased lipophilicity.

Lipophilicity ADME prediction Partition coefficient

Crystal Engineering and Halogen Bonding: Unique O···I Contacts in p-Iodoacetophenone Polymorphs

Single-crystal X-ray diffraction studies of the analogous p-iodoacetophenone reveal two distinct polymorphs (A and B) with O···I contact distances of 3.374(5) Å and 3.082(4) Å, respectively [1]. The p-bromoacetophenone exhibits a single O···Br contact of 3.320(4) Å, while the p-chloroacetophenone shows no O···Cl contacts whatsoever, instead relying on H···O and H···Cl interactions [1]. Notably, polymorph B of the iodo compound achieves the shortest O···X distance (3.082 Å) of any p-haloacetophenone studied.

Crystal engineering Halogen bonding Solid-state chemistry Polymorphism

Enzyme Inhibition Profile: Human Myeloperoxidase (MPO) Activity of a 4'-Iodo-2-phenylacetophenone Derivative

A structurally related derivative of 4'-Iodo-2-phenylacetophenone (identified as CHEMBL4792720 / BDBM50554044) demonstrated inhibition of recombinant human myeloperoxidase (MPO) with an IC50 of 159 nM in an aminophenyl fluorescein-based assay [1]. Against the same MPO assay format, many structurally simpler phenylacetophenone derivatives lacking the iodo substitution typically show IC50 values >10 μM or no measurable inhibition.

Myeloperoxidase inhibition Enzyme assay Cardiovascular research

CYP3A4 Selectivity: Reduced Off-Target Liability Compared to Typical Drug-like Molecules

The same 4'-iodo-2-phenylacetophenone derivative (CHEMBL4792720) exhibited an IC50 of 2,600 nM (2.6 μM) against human cytochrome P450 3A4, the most abundant hepatic CYP isoform responsible for the metabolism of approximately 50% of marketed drugs [1]. In contrast, many marketed drugs and lead-like compounds show CYP3A4 inhibition in the low nanomolar to low micromolar range, raising concerns for drug-drug interactions. The 16.4-fold selectivity window between MPO inhibition (IC50 159 nM) and CYP3A4 inhibition (IC50 2,600 nM) indicates a favorable off-target profile.

Cytochrome P450 Drug-drug interaction Metabolic stability Selectivity

Defined Research and Industrial Application Scenarios for 4'-Iodo-2-phenylacetophenone Based on Quantitative Evidence


Halogen-Bonding-Driven Crystal Engineering and Co-crystal Design

4'-Iodo-2-phenylacetophenone is the optimal choice for solid-state chemistry studies requiring directional O···I halogen bonding. As demonstrated by Britton (2004), the analogous p-iodoacetophenone forms short O···I contacts as short as 3.082 Å, a structural feature not observed in the corresponding chloro or bromo compounds [1]. Researchers engaged in co-crystal screening, polymorph prediction, or supramolecular synthon design should procure this specific iodo derivative to exploit its unique capacity for halogen-bond-driven assembly.

Heavy-Atom Phasing in Macromolecular X-ray Crystallography

The high atomic number of iodine (Z=53) and the substantial molecular weight (322.14 g/mol) of 4'-Iodo-2-phenylacetophenone make it a candidate for heavy-atom derivatization or co-crystallization in protein X-ray crystallography [1]. Its anomalous scattering signal at Cu Kα wavelength is significantly stronger than that of bromo or chloro analogs, facilitating single-wavelength anomalous dispersion (SAD) or multiple isomorphous replacement (MIR) phasing methods. The distinct O···I interaction geometry also provides a predictable binding motif for soaking experiments.

Myeloperoxidase (MPO) Inhibitor Scaffold Development for Cardiovascular Research

The 4'-iodo-2-phenylacetophenone core, as represented by derivative CHEMBL4792720, exhibits sub-micromolar inhibition of human MPO (IC50 = 159 nM) while maintaining a 16.4-fold selectivity window over CYP3A4 (IC50 = 2,600 nM) [1]. This profile supports its use as a starting point for structure-activity relationship (SAR) studies in cardiovascular inflammation programs. The iodo substitution is critical for achieving this potency profile; researchers should not substitute with lighter halogen analogs without explicit re-evaluation of MPO activity.

Development of Lipophilic Chromatographic Methods and Partitioning Studies

With a calculated LogP of 3.72 [1], 4'-Iodo-2-phenylacetophenone serves as an excellent model compound for method development in reversed-phase HPLC and for validating in silico lipophilicity predictions. Its retention behavior is markedly different from that of the 4'-fluoro analog (LogP ≈ 3.09) , making it a useful probe for assessing the impact of halogen substitution on chromatographic selectivity. This high lipophilicity also makes it a suitable internal standard for bioanalytical methods targeting similarly hydrophobic analytes.

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